molecular formula C10H14ClNO4 B12853164 (S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride

(S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride

Cat. No.: B12853164
M. Wt: 247.67 g/mol
InChI Key: LHPNBSBICRFQOB-FVGYRXGTSA-N
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Description

(S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)acetic acid
  • 3,5-Dimethoxyphenylalanine
  • 3,5-Dimethoxybenzylamine

Uniqueness

(S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1

InChI Key

LHPNBSBICRFQOB-FVGYRXGTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](C(=O)O)N)OC.Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)N)OC.Cl

Origin of Product

United States

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